molecular formula C13H7Cl2FN2O3 B5825887 2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide

2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B5825887
M. Wt: 329.11 g/mol
InChI Key: OWZJAVCUQXABNA-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide is an aromatic compound that features both chloro and fluoro substituents on its benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzamide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although specific products depend on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Substituted benzamides with different functional groups replacing the chloro groups.

    Reduction: 2,3-dichloro-N-(4-fluoro-3-aminophenyl)benzamide.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.

    Biological Studies: It is used in research to understand the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance binding affinity and specificity. The nitro group may also play a role in redox reactions within biological systems, potentially leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-N-(4-fluoro-3-aminophenyl)benzamide: Similar structure but with an amine group instead of a nitro group.

    2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide is unique due to the combination of chloro, fluoro, and nitro substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FN2O3/c14-9-3-1-2-8(12(9)15)13(19)17-7-4-5-10(16)11(6-7)18(20)21/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZJAVCUQXABNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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